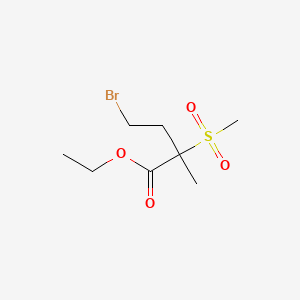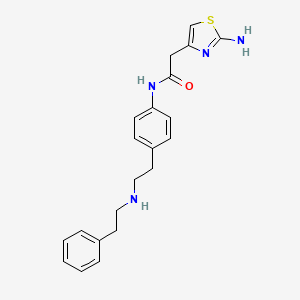
シアン(ヒドロキシイミノ)酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Cyano(hydroxyimino)acetic acid has several scientific research applications, including:
Chemistry: Used as an additive in peptide synthesis to improve yield and reduce racemization.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the large-scale production of peptides for various industrial applications.
作用機序
Target of Action
Cyano(hydroxyimino)acetic acid, also known as Ethyl cyanohydroxyiminoacetate or Oxyma, primarily targets carbodiimides, such as dicyclohexylcarbodiimide (DCC) in peptide synthesis . It acts as a neutralizing reagent for the basicity or nucleophilicity of the DCC .
Mode of Action
The compound interacts with its targets by suppressing base catalyzed side reactions, in particular, racemization . This is due to its pronounced acidity (pKa 4.60) . It displays a remarkable capacity to suppress racemization and an impressive coupling efficiency in both automated and manual synthesis .
Biochemical Pathways
Cyano(hydroxyimino)acetic acid affects the peptide synthesis pathway. It is used as a coupling additive in the conventional peptide linking in solution, as in automated Merrifield synthesis on a solid-phase peptide synthesis . It is extensively adopted in the pharmaceutical platform for the synthesis of various scaffolds such as Weinreb Amides and Oligobenzamides .
Pharmacokinetics
It is known that the compound is a white solid which is soluble in many solvents common in the synthesis of peptides, such as dichloromethane or dimethylformamide (dmf) . This solubility likely impacts its bioavailability.
Result of Action
The result of the action of Cyano(hydroxyimino)acetic acid is the high yields and the low racemization of the peptides obtained . For example, the stepwise liquid-phase synthesis of the dipeptide Z-L-Phg-L-Val-OMe yields the LL-product with 81-84% which is free from racemic DL dipeptide .
Action Environment
The action, efficacy, and stability of Cyano(hydroxyimino)acetic acid can be influenced by environmental factors such as temperature and pH. The compound exhibits a markedly slowed thermal decomposition on heating . Also, because of the rapid hydrolysis of the ester, the reaction should be carried out at pH 4.5 .
準備方法
Synthetic Routes and Reaction Conditions
Cyano(hydroxyimino)acetic acid is synthesized by reacting ethyl cyanoacetate with nitrous acid, which is generated from sodium nitrite and acetic acid. The reaction yields the compound in an 87% yield. The reaction should be carried out at a pH of 4.5 to prevent rapid hydrolysis of the ester. The product can be purified by recrystallization from ethanol or ethyl acetate .
Industrial Production Methods
The industrial production of cyano(hydroxyimino)acetic acid follows similar synthetic routes as laboratory preparation, with optimizations for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Cyano(hydroxyimino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with cyano(hydroxyimino)acetic acid include:
Dicyclohexylcarbodiimide (DCC): Used in peptide synthesis to form amide bonds.
Diisopropylcarbodiimide (DIC): Another carbodiimide used in peptide synthesis.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI): A water-soluble carbodiimide used in peptide synthesis.
Major Products Formed
The major products formed from reactions involving cyano(hydroxyimino)acetic acid depend on the specific reaction conditions and reagents used. In peptide synthesis, the primary products are peptides with minimal racemization.
類似化合物との比較
Similar Compounds
1-Hydroxybenzotriazole (HOBt): A commonly used peptide-linking reagent that is explosive.
1-Hydroxy-7-azabenzotriazole (HOAt): Another peptide-linking reagent with similar properties to HOBt but also explosive.
Uniqueness
Cyano(hydroxyimino)acetic acid is unique in its ability to suppress racemization and base-catalyzed side reactions without the explosive risks associated with HOBt and HOAt. It also exhibits a markedly slowed thermal decomposition on heating compared to these benzotriazole derivatives .
特性
IUPAC Name |
2-cyano-2-hydroxyiminoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O3/c4-1-2(5-8)3(6)7/h8H,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEFRTDDIMNTHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=NO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00824046 |
Source


|
| Record name | Cyano(hydroxyimino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00824046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78325-18-5 |
Source


|
| Record name | Cyano(hydroxyimino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00824046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of identifying 2-cyano-2-hydroxyiminoacetic acid in the metabolism of cymoxanil in rats?
A1: The study demonstrated that following a single oral dose of radiolabeled cymoxanil, rats metabolized the fungicide extensively. 2-Cyano-2-hydroxyiminoacetic acid was identified as one of the metabolites present in the urine. This finding indicates that cymoxanil undergoes metabolic transformation in the rat, with this specific compound being one of the breakdown products []. While the study focused on identifying metabolites, it did not investigate the individual biological activity or toxicological properties of 2-cyano-2-hydroxyiminoacetic acid.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol](/img/structure/B580056.png)
![4-[4-(2-Hydroxypropoxy)phenoxy]phenol](/img/structure/B580057.png)
![4-[4-[2-(2-Pyridinyloxy)propoxy]phenoxy]phenol](/img/structure/B580059.png)








![1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile](/img/structure/B580076.png)


